molecular formula C5H7NO3 B3122285 Methyl 2-isocyanatopropanoate CAS No. 30293-83-5

Methyl 2-isocyanatopropanoate

Cat. No.: B3122285
CAS No.: 30293-83-5
M. Wt: 129.11 g/mol
InChI Key: ZYILYULSVKLHKZ-UHFFFAOYSA-N
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Description

Methyl 2-isocyanatopropanoate is an organic compound with the molecular formula C5H7NO3. It is known for its reactivity and versatility, making it valuable in various scientific and industrial applications. This compound contains an isocyanate group, which is highly reactive and can participate in a variety of chemical reactions .

Scientific Research Applications

Methyl 2-isocyanatopropanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Safety and Hazards

The safety data sheet for Methyl 2-isocyanatopropanoate indicates that it should not be released into the environment . In case of accidental release, it is recommended to sweep up or vacuum up the spillage and collect it in a suitable container for disposal . Personal protective equipment should be used and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanatopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromopropanoate with potassium cyanate under controlled conditions. The reaction typically requires a solvent such as acetone and is conducted at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyanatopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-isocyanatopropanoate involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively. The isocyanate group can also participate in polymerization reactions with polyols to form polyurethanes .

Comparison with Similar Compounds

Methyl 2-isocyanatopropanoate can be compared with other isocyanate compounds such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

methyl 2-isocyanatopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYILYULSVKLHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

L-Alanine methyl ester hydrochloride (6.00 g., 42.99 mmole) was slurried in anhydrous 1,4-dioxane (125 ml.), treated with trichloromethylchloroformate (7.8 ml., 64.66 mmole) and heated at 55° C. for 20.5 hours. The excess trichloromethylchloroformate and 1,4-dioxane were removed from the reaction mixture by distillation under slightly reduced pressure. The resultant residue was subjected to distillation to afford the desired intermediate 2-isocyanatopropionic acid methyl ester (4.64 g., 83.6% yield) as a clear colorless liquid. B.P. 58° C. (15-20 mm Hg.). 1H-NMR (200 MHz, CDCl3) δppm =1.54, d, J=8 Hz., 3H (--CH3), 3.87, s, 3H (--OCH3), 4.13, q, J=8 Hz., 1H(--CH--CH3), IR(neat) 3000, 2960, 2270, 1745, 1455, 1445, 1385, 1305, 1230, 1110 cm-1.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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